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molecular formula C9H9ClO B2618653 4-Chloro-2,6-dimethylbenzaldehyde CAS No. 6045-90-5

4-Chloro-2,6-dimethylbenzaldehyde

Cat. No. B2618653
M. Wt: 168.62
InChI Key: GRVCMDLDRVEOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372743B1

Procedure details

Dissolve 4-bromo-3,5-dimethyl chlorobenzene (6.5 g) in 50 mL anhydrous THF and cool to −78° C. (dry ice/acetone) under N2. Dropwise over 5 minutes add a solution of butyllithium (12.50 mL, 2.5M in hexanes) to the stirring solution of aryl bromide at −78° C. After 2 hours, dropwise add anhydrous DMF (5.0 mL) to the orange/red reaction solution and allow to warn to ambient temperature overnight while stirring under N2. Evaporate the yellow solution down to a yellow oil and partition between H2O (100 mL) and CH2Cl2 (100 mL). Extract the aqueous layer once with CH2Cl2, then pool the organic layers and dry over Na2SO4, filter and evaporate down to 5.0 g of yellow oil. Use without further purification. LCMS=169.6 (MH+)
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[CH3:10].[C:11](=O)=[O:12].CC(C)=O.C([Li])CCC.CN(C=O)C>C1COCC1>[Cl:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([CH:11]=[O:12])=[C:3]([CH3:10])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to warn to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the yellow solution down to a yellow oil
CUSTOM
Type
CUSTOM
Details
partition between H2O (100 mL) and CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer once with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate down to 5.0 g of yellow oil
CUSTOM
Type
CUSTOM
Details
Use without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=C(C=O)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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